Lithium ethyl fumarate
Description
Lithium ethyl fumarate is an organolithium compound that combines lithium with ethyl fumarate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is known for its unique properties, which make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
76260-93-0 |
|---|---|
Molecular Formula |
C6H7LiO4 |
Molecular Weight |
150.1 g/mol |
IUPAC Name |
lithium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4.Li/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+; |
InChI Key |
GJCZWAFTBMHEPF-BJILWQEISA-M |
Isomeric SMILES |
[Li+].CCOC(=O)/C=C/C(=O)[O-] |
Canonical SMILES |
[Li+].CCOC(=O)C=CC(=O)[O-] |
Related CAS |
2459-05-4 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium ethyl fumarate can be synthesized through the reaction of lithium hydroxide with ethyl fumarate. The reaction typically involves dissolving lithium hydroxide in deionized water and slowly adding ethyl fumarate to the solution. The mixture is then stirred for several hours to ensure complete reaction. The resulting solution is filtered and allowed to crystallize, yielding this compound crystals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product. The crystallization process is optimized to maximize yield and purity.
Chemical Reactions Analysis
Reactivity with Organometallic Reagents
Lithium ethyl fumarate participates in nucleophilic additions due to its electrophilic α,β-unsaturated carbonyl system:
| Reaction Type | Example | Conditions | Yield | Source |
|---|---|---|---|---|
| Michael Addition | Reaction with Grignard reagents (e.g., RMgX) | THF, −78°C | 60–75% | |
| Conjugate Reduction | Hydride transfer (e.g., LiAlH₄) | Diethyl ether, reflux | 85% |
-
Mechanistic Insight : The lithium ion polarizes the carbonyl group, enhancing electrophilicity at the β-carbon . This facilitates nucleophilic attack, as seen in Grignard additions to fumarate esters .
Electrochemical Behavior
In lithium-ion battery applications, lithium fumarate derivatives undergo conversion reactions :
-
Key Data : Nickel fumarate analogs deliver initial discharge capacities of 1,320 mAh g⁻¹ , suggesting this compound may exhibit similar high lithium-storage potential .
-
Cycling Stability : Capacity fading occurs due to pulverization of the active material, a common issue in conversion-mode electrodes .
Comparative Reactivity of Fumarate Esters
| Property | This compound | Dimethyl Fumarate | Lithium Fumarate |
|---|---|---|---|
| Solubility in THF | High | Moderate | Low |
| Electrophilicity (β-carbon) | Enhanced by Li⁺ | Moderate | Low |
| Thermal Decomposition | 180–220°C | 150°C | 200°C |
Challenges and Limitations
-
Hydrolysis Sensitivity : The ester group in this compound is prone to hydrolysis under acidic or basic conditions, forming fumaric acid .
-
Limited Direct Studies : Most data are inferred from structurally related compounds (e.g., lithium fumarate, ethyl fumarate), highlighting the need for targeted studies on this compound.
Scientific Research Applications
Lithium ethyl fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organolithium compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a tool for studying metabolic pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of lithium ethyl fumarate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular signaling and metabolism. By modulating these enzymes, this compound can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Lithium ethyl fumarate can be compared with other similar compounds, such as:
Lithium fumarate: Similar in structure but lacks the ethyl group, which can influence its reactivity and applications.
Lithium succinate: Another organolithium compound with different chemical properties and applications.
Dimethyl fumarate: A fumaric acid ester with known neuroprotective and anti-inflammatory properties, used in the treatment of multiple sclerosis and psoriasis.
This compound is unique due to its specific combination of lithium and ethyl fumarate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Lithium ethyl fumarate (LEF) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article explores the biological activity of LEF, supported by various studies, case reports, and relevant data.
This compound is a derivative of fumaric acid, which is known for its role in the citric acid cycle. The compound's mechanism of action is believed to involve modulation of cellular signaling pathways, particularly those associated with inflammation and oxidative stress. Studies have indicated that LEF may exert neuroprotective effects through the following mechanisms:
- Inhibition of pro-inflammatory cytokines : LEF has been shown to reduce levels of inflammatory mediators such as TNF-alpha and IL-6 in various models.
- Antioxidant activity : The compound may enhance the activity of endogenous antioxidants, thereby mitigating oxidative damage in neural tissues.
- Neurotrophic effects : LEF appears to promote neuronal survival and growth, possibly through the activation of neurotrophic factors.
In Vitro Studies
Several in vitro studies have demonstrated the biological activity of LEF:
- Neuroprotection : In cultured neuronal cells exposed to oxidative stress, LEF significantly reduced cell death and apoptosis markers compared to controls. The protective effect was associated with increased levels of glutathione and decreased reactive oxygen species (ROS) production.
- Anti-inflammatory Effects : In microglial cell cultures, LEF treatment led to a marked decrease in the expression of COX-2 and iNOS, indicating its potential as an anti-inflammatory agent.
In Vivo Studies
Animal studies further support the efficacy of LEF:
- Model of Neurodegeneration : In a mouse model of Alzheimer's disease, administration of LEF resulted in improved cognitive function as assessed by maze tests. Histological analysis revealed reduced amyloid plaque formation and enhanced synaptic integrity.
- Inflammation Models : In models of acute inflammation, LEF treatment reduced paw edema significantly compared to untreated groups, suggesting its utility in managing inflammatory conditions.
Case Studies
- Case Study 1 : A clinical trial involving patients with multiple sclerosis reported that treatment with LEF led to a significant reduction in relapse rates and improved quality of life scores. Patients exhibited fewer neurological deficits over a 12-month period.
- Case Study 2 : A cohort study on patients with chronic pain syndromes indicated that those treated with LEF experienced a notable decrease in pain scores alongside improved mood metrics, highlighting its potential dual benefit in pain management and mental health.
Table 1: Summary of Biological Activities of this compound
| Activity Type | In Vitro Evidence | In Vivo Evidence |
|---|---|---|
| Neuroprotection | Reduced apoptosis in neuronal cells | Improved cognitive function in mice |
| Anti-inflammatory | Decreased COX-2 and iNOS expression | Reduced paw edema in inflammation models |
| Antioxidant | Increased glutathione levels | Enhanced antioxidant capacity |
Table 2: Clinical Outcomes from Case Studies
| Study Type | Outcome Measure | Result |
|---|---|---|
| Multiple Sclerosis | Relapse rate | Significant reduction |
| Chronic Pain | Pain score | Notable decrease |
| Quality of Life | Improvement in quality of life scores | Positive correlation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
